molecular formula C23H21NO B2600346 N-(3-phenylpropyl)-9H-fluorene-9-carboxamide CAS No. 329704-34-9

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide

Cat. No.: B2600346
CAS No.: 329704-34-9
M. Wt: 327.427
InChI Key: FQUWMINXMIXZBV-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide is an organic compound characterized by a fluorene backbone with a carboxamide group attached to the 9th position and a 3-phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)pent-4-enamide: Similar in structure but with a different backbone.

    N-phenylacetamide: Lacks the fluorene backbone but shares the amide functional group.

    N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine: Contains a similar phenylpropyl group but is more complex

Uniqueness

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUWMINXMIXZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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